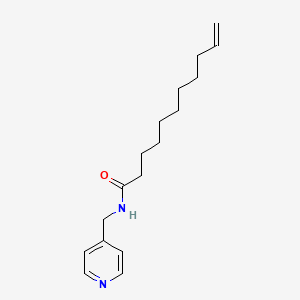
10-Undecenamide, N-(4-pyridylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Undecenamide, N-(4-pyridylmethyl)- is a chemical compound with the molecular formula C17H26N2O It is known for its unique structure, which combines an amide group with a pyridylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Undecenamide, N-(4-pyridylmethyl)- typically involves the reaction of 10-undecenoic acid with N-(4-pyridylmethyl)amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for 10-Undecenamide, N-(4-pyridylmethyl)- may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
10-Undecenamide, N-(4-pyridylmethyl)- can undergo various chemical reactions, including:
Oxidation: The double bond in the undecenamide chain can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The pyridylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted pyridylmethyl derivatives.
Scientific Research Applications
10-Undecenamide, N-(4-pyridylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-Undecenamide, N-(4-pyridylmethyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridylmethyl group can enhance the compound’s binding affinity to specific targets, while the undecenamide chain can influence its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
10-Undecenamide: Lacks the pyridylmethyl group, making it less versatile in certain applications.
N-(4-Pyridylmethyl)acetamide: Has a shorter alkyl chain, which can affect its physical properties and reactivity.
N-(4-Pyridylmethyl)decanamide: Similar structure but with a different alkyl chain length.
Uniqueness
10-Undecenamide, N-(4-pyridylmethyl)- stands out due to its combination of a long alkyl chain and a pyridylmethyl group. This unique structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in different fields.
Properties
CAS No. |
102613-11-6 |
|---|---|
Molecular Formula |
C17H26N2O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-(pyridin-4-ylmethyl)undec-10-enamide |
InChI |
InChI=1S/C17H26N2O/c1-2-3-4-5-6-7-8-9-10-17(20)19-15-16-11-13-18-14-12-16/h2,11-14H,1,3-10,15H2,(H,19,20) |
InChI Key |
HMWXWKGXAPPCJA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)NCC1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


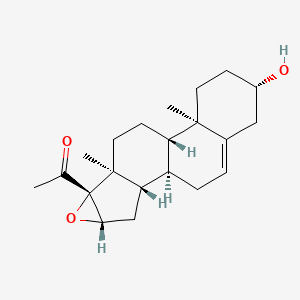
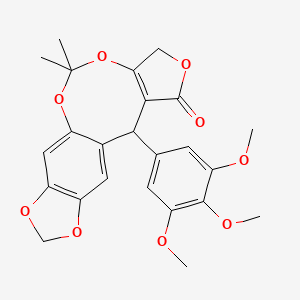
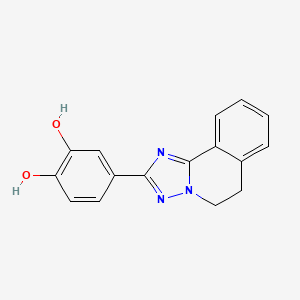
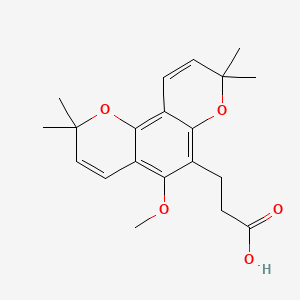
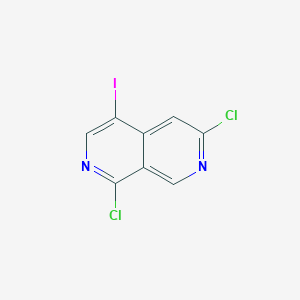
![Tricyclo[5.1.0.03,5]octane](/img/structure/B12807629.png)
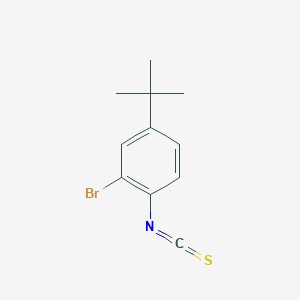

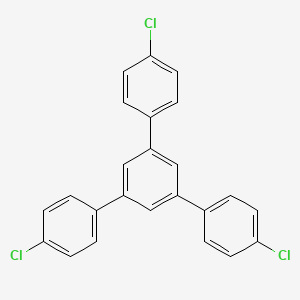
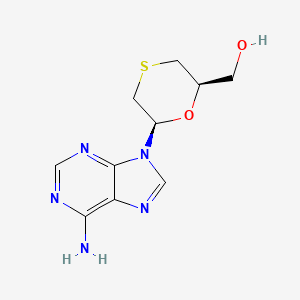
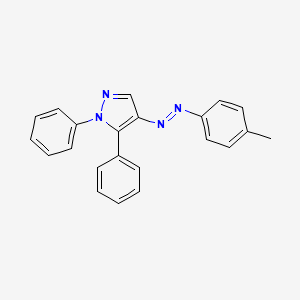
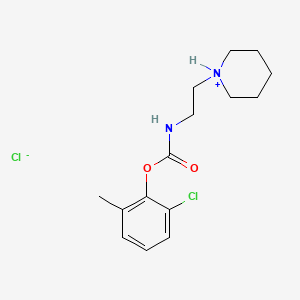
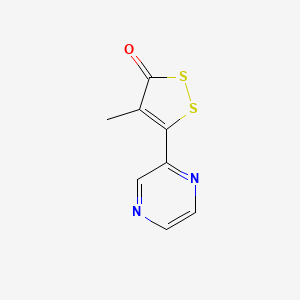
![2-Chloro-4-phenyl[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12807667.png)
